

Application Note: Protocol for Radiolabeling 3-Phenoxyphenethylamine with Carbon-13

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Compound of Interest

Compound Name: 3-Phenoxyphenethylamine

Cat. No.: B056769

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of Carbon-13 labeled **3-phenoxyphenethylamine**. The labeling is strategically introduced into the ethylamine side-chain, a position valuable for metabolic and pharmacokinetic studies using mass spectrometry and NMR. The synthetic route involves an initial Ullmann condensation to form the diaryl ether core, followed by conversion to a benzyl bromide intermediate. The ^{13}C isotope is incorporated via nucleophilic substitution using commercially available potassium cyanide- ^{13}C . The resulting labeled nitrile is then reduced to the target primary amine. This protocol is designed to be robust and reproducible for researchers in medicinal chemistry and drug development.

Overall Synthetic Scheme

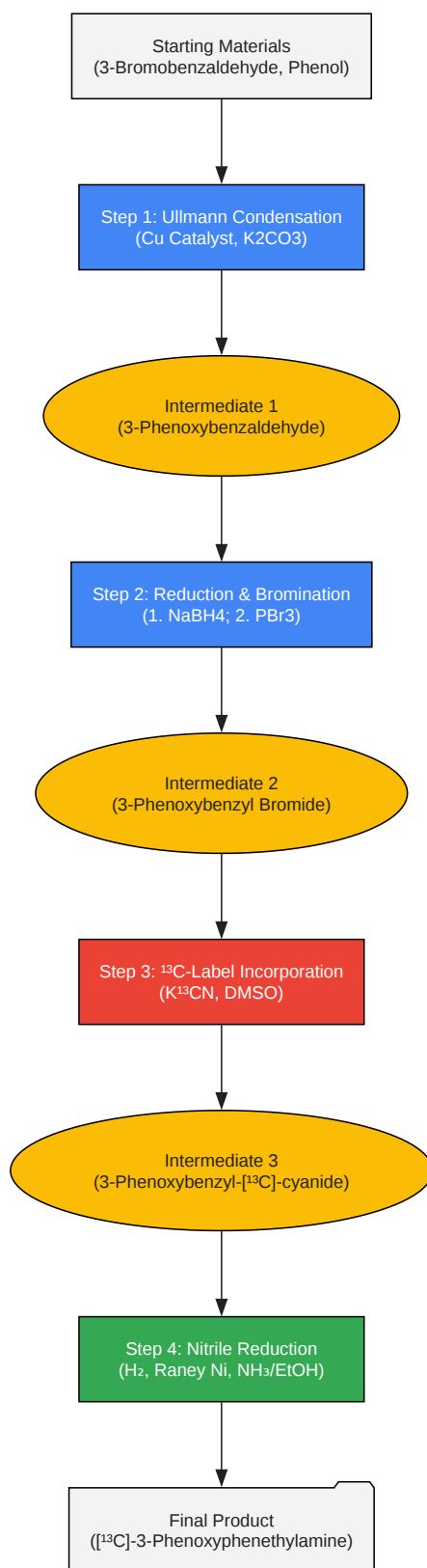
The proposed synthesis is a four-step process starting from commercially available 3-bromobenzaldehyde and phenol. The Carbon-13 label is introduced in the third step.

- **Step 1: Ullmann Condensation:** Synthesis of 3-phenoxybenzaldehyde from 3-bromobenzaldehyde and phenol.
- **Step 2: Precursor Formation:** Two-stage conversion of 3-phenoxybenzaldehyde to 3-phenoxybenzyl bromide via reduction to the alcohol followed by bromination.

- Step 3: ^{13}C -Label Incorporation: Nucleophilic substitution of 3-phenoxybenzyl bromide with potassium cyanide- ^{13}C (K^{13}CN) to form 3-phenoxybenzyl- ^{13}C -cyanide.
- Step 4: Reduction to Final Product: Catalytic hydrogenation of the labeled nitrile to yield [1- ^{13}C]-2-(3-phenoxyphenyl)ethan-1-amine.

Experimental Workflow Diagram

The following diagram illustrates the key transformations in the synthetic protocol.



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Caption: Synthetic workflow for $[^{13}\text{C}]$ -3-phenoxyphenethylamine.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Phenoxybenzaldehyde (Ullmann Condensation)

This step creates the core diaryl ether structure. Modern Ullmann couplings can proceed under milder conditions than traditional methods.^{[1][2][3]}

- Materials:
 - 3-Bromobenzaldehyde (1.0 eq)
 - Phenol (1.2 eq)
 - Copper(I) iodide (CuI) (0.1 eq)
 - L-Proline (0.2 eq)
 - Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
 - Toluene, anhydrous
- Procedure:
 - To an oven-dried flask under a nitrogen atmosphere, add CuI, L-Proline, and anhydrous K₂CO₃.
 - Add phenol followed by anhydrous toluene. Stir the mixture for 15 minutes at room temperature.
 - Add 3-bromobenzaldehyde to the suspension.
 - Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours, monitoring by TLC (Thin Layer Chromatography).
- Purification:
 - Cool the reaction to room temperature and dilute with ethyl acetate.

- Filter the mixture through a pad of Celite to remove inorganic salts and the copper catalyst.
- Wash the filtrate sequentially with 1 M NaOH (aq) to remove excess phenol, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 3-phenoxybenzaldehyde as a clear oil.^{[4][5]}

Step 2: Synthesis of 3-Phenoxybenzyl Bromide

This is a two-part conversion of the aldehyde to a more reactive benzyl bromide.

- Part A: Reduction to 3-Phenoxybenzyl Alcohol
 - Materials: 3-Phenoxybenzaldehyde (1.0 eq), Sodium borohydride (NaBH_4) (1.1 eq), Methanol.
 - Procedure: Dissolve 3-phenoxybenzaldehyde in methanol and cool the solution to 0 °C in an ice bath. Add NaBH_4 portion-wise over 30 minutes. Stir for an additional 2 hours at room temperature. Quench the reaction by slowly adding 1 M HCl until the pH is ~6-7. Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate to yield 3-phenoxybenzyl alcohol, which is often used directly in the next step.
- Part B: Bromination
 - Materials: 3-Phenoxybenzyl alcohol (1.0 eq), Phosphorus tribromide (PBr_3) (0.4 eq), Diethyl ether, anhydrous.
 - Procedure: Dissolve the crude 3-phenoxybenzyl alcohol in anhydrous diethyl ether under a nitrogen atmosphere and cool to 0 °C. Add PBr_3 dropwise via syringe. After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours. Cool the reaction back to 0 °C and quench by the slow addition of water. Separate the organic layer, wash

with saturated sodium bicarbonate solution and brine, dry over Na_2SO_4 , and concentrate to yield 3-phenoxybenzyl bromide.

Step 3: Synthesis of 3-Phenoxybenzyl- ^{13}C -cyanide

This is the critical step where the Carbon-13 isotope is incorporated.[\[6\]](#)[\[7\]](#)

- Materials:
 - 3-Phenoxybenzyl bromide (1.0 eq)
 - Potassium cyanide- ^{13}C (K^{13}CN) (1.1 eq, 99% isotopic purity)
 - Dimethyl sulfoxide (DMSO), anhydrous
- Procedure:
 - CAUTION: KCN is extremely toxic. All operations must be performed in a certified fume hood with appropriate personal protective equipment. Cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.[\[8\]](#)[\[9\]](#)[\[10\]](#)
 - Dissolve K^{13}CN in anhydrous DMSO in a flask under a nitrogen atmosphere.
 - Add a solution of 3-phenoxybenzyl bromide in a small amount of DMSO dropwise to the cyanide solution at room temperature.
 - Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
- Purification:
 - Cool the reaction mixture and pour it into a separatory funnel containing water and ethyl acetate.
 - Extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers and wash thoroughly with water and brine to remove residual DMSO and salts.

- Dry over Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify via flash column chromatography to yield pure 3-phenoxybenzyl- ^{13}C -cyanide.

Step 4: Reduction to ^{13}C -3-Phenoxyphenethylamine

The final step reduces the labeled nitrile to the target primary amine. Catalytic hydrogenation is preferred to avoid the formation of secondary amine byproducts.^{[11][12][13][14]}

- Materials:
 - 3-Phenoxybenzyl- ^{13}C -cyanide (1.0 eq)
 - Raney Nickel (Raney 2800, slurry in water, ~10% w/w)
 - Ethanol, saturated with ammonia gas
 - Hydrogen gas (H_2)
- Procedure:
 - In a high-pressure hydrogenation vessel (Parr shaker), add the 3-phenoxybenzyl- ^{13}C -cyanide.
 - Carefully add the Raney Nickel slurry (decant the water first).
 - Add the ethanolic ammonia solution. The ammonia helps to suppress the formation of secondary amines.^[15]
 - Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.
 - Pressurize the vessel with H_2 (e.g., 50-100 psi) and heat to 40-50 °C with vigorous shaking.
 - Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-8 hours.
- Purification:

- Cool the vessel, vent the hydrogen, and purge with nitrogen.
- Carefully filter the catalyst through a pad of Celite. CAUTION: Raney Nickel is pyrophoric when dry; keep the filter cake wet with ethanol at all times.
- Rinse the filter cake with additional ethanol.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt (dissolve in ether, bubble dry HCl gas) followed by recrystallization to yield [^{13}C]-**3-Phenoxyphenethylamine** HCl as a stable, crystalline solid.

Summary of Quantitative Data

The following table presents the expected, representative data for the synthesis. Actual results may vary.

Step	Intermediate / Product Name	Expected Yield (%)	Expected Purity (%)	Key Analytical Data (Expected)
1	3-Phenoxybenzaldehyde	75 - 85	>98 (Post-Chromo.)	^1H NMR, ^{13}C NMR consistent with structure. MS (EI): m/z 198.07 (M^+).
2	3-Phenoxybenzyl Bromide	85 - 95	>95 (Crude)	^1H NMR shows disappearance of aldehyde/alcohol protons and appearance of CH_2Br signal.
3	3-Phenoxybenzyl- ^{13}C -cyanide	80 - 90	>98 (Post-Chromo.)	MS (EI): m/z 208.09 (M^+), an M+1 shift from the unlabeled compound. IR: $\text{C}\equiv\text{N}$ stretch.
4	^{13}C -3-Phenoxyphenethylamine	70 - 85	>99 (as HCl salt)	MS (ESI): m/z 213.12 ($[\text{M}+\text{H}]^+$), an M+1 shift from the unlabeled amine. ^{13}C NMR shows enhanced signal for the labeled carbon.

Safety Precautions

- General: All manipulations should be carried out by trained personnel in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is

required.

- Potassium Cyanide: $K^{13}CN$ is a highly potent poison. Handle with extreme care. Avoid inhalation of dust and contact with skin or eyes. Have a cyanide antidote kit available and be familiar with its use. All cyanide-containing waste must be detoxified with an oxidizing agent (e.g., sodium hypochlorite) before disposal.
- Raney Nickel: The catalyst is pyrophoric and may ignite spontaneously in air when dry. Always handle as a slurry and keep it wet.
- Hydrogen Gas: Hydrogen is highly flammable. Ensure the hydrogenation apparatus is properly sealed and operated in an area free of ignition sources.

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